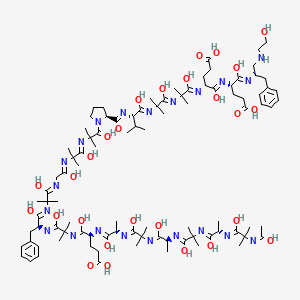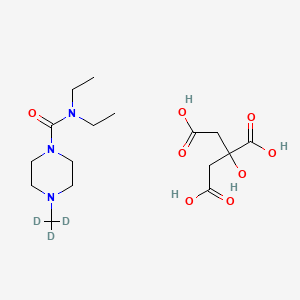
3-[(1R)-3-Bisisopropylamino-1-phenylpropyl-4-hydroxy Benzoic Acid Methyl Ester Dibenzoyl-D-tartaric Acid Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known as Methyl 3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxybenzoate Dibenzoyl-D-tartaric Acid, has a molecular formula of C41H45NO11 and a molecular weight of 727.80 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C23H31NO3/c1-16(2)24(17(3)4)14-13-20(18-9-7-6-8-10-18)21-15-19(23(26)27-5)11-12-22(21)25/h6-12,15-17,20,25H,13-14H2,1-5H3/t20-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Aplicaciones Científicas De Investigación
Occurrence, Fate, and Behavior in Aquatic Environments
The review by Haman et al. (2015) focuses on parabens, esters of para-hydroxybenzoic acid, which are structurally related to the compound . These compounds, primarily used as preservatives, have been studied for their occurrence, fate, and behavior in aquatic environments. Despite efficient removal from wastewater, parabens persist at low levels in effluents and are ubiquitous in surface waters and sediments. Their environmental presence reflects the widespread use of paraben-based products and their continuous introduction into ecosystems. The study highlights the need for further research on the toxicity of chlorinated by-products of parabens, suggesting an area where compounds similar to the one mentioned might be studied for environmental impact and degradation products (Haman et al., 2015).
Analytical Methods for Identification in Cosmetics
Research by Mallika J.B.N et al. (2014) presents various analytical methods for determining the concentration of methyl paraben, a benzoic acid derivative, in cosmetics. This review underlines the importance of accurate measurement of such compounds in consumer products, reflecting regulatory requirements and safety assessments. Techniques like spectrophotometric methods and high-performance liquid chromatography (HPLC) are emphasized for their suitability in complex sample analysis, pointing towards potential methodologies for analyzing the compound of interest in various matrices (Mallika J.B.N et al., 2014).
Polymers Based on Divalent Metal Salts of p-Aminobenzoic Acid
Matsuda (1997) reviews the use of divalent metal salts of p-aminobenzoic acid in synthesizing ionic polymers, suggesting potential applications for compounds with benzoic acid components. These polymers have applications in creating metal-containing cured resins with high impact strength, demonstrating the utility of benzoic acid derivatives in materials science. This area of research might offer insights into developing new materials with enhanced properties using complex compounds like the one described (Matsuda, 1997).
Mecanismo De Acción
Target of Action
We do know that it is afungistatic compound widely used as a food preservative . Its primary mode of action involves interactions with cellular components, but specific targets remain elusive.
Mode of Action
Here’s where things get interesting! When ingested, the compound is absorbed into cells. If the intracellular pH drops to 5 or lower, it significantly inhibits the anaerobic fermentation of glucose through phosphofructokinase (PFK). In simpler terms, it messes with the cell’s energy production machinery. The efficacy of this compound depends on the pH of the food it’s in – a pH-dependent superhero, if you will .
Pharmacokinetics
Let’s break down the ADME (absorption, distribution, metabolism, and excretion) properties:
- Excretion : As the sodium salt (sodium benzoate), it’s excreted, leading to decreased ammonia levels and amino acid excretion .
Result of Action
At the molecular and cellular levels, this compound disrupts energy production, affecting cell viability.
Keep in mind that further studies are essential to unravel the full story behind this intriguing compound. 🧪🔍🌟
Safety and Hazards
Propiedades
IUPAC Name |
(2S,3S)-2,3-dibenzoyloxybutanedioic acid;methyl 3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO3.C18H14O8/c1-16(2)24(17(3)4)14-13-20(18-9-7-6-8-10-18)21-15-19(23(26)27-5)11-12-22(21)25;19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12/h6-12,15-17,20,25H,13-14H2,1-5H3;1-10,13-14H,(H,19,20)(H,21,22)/t20-;13-,14-/m10/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYHCVNJYDVBJD-XUJFBUFBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)OC)O)C(C)C.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)OC)O)C(C)C.C1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H45NO11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747176 |
Source


|
| Record name | (2S,3S)-2,3-Bis(benzoyloxy)butanedioic acid--methyl 3-{(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl}-4-hydroxybenzoate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
727.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1R)-3-Bisisopropylamino-1-phenylpropyl-4-hydroxy Benzoic Acid Methyl Ester Dibenzoyl-D-tartaric Acid Salt | |
CAS RN |
1294517-15-9 |
Source


|
| Record name | (2S,3S)-2,3-Bis(benzoyloxy)butanedioic acid--methyl 3-{(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl}-4-hydroxybenzoate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-2-(3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]oxepin-3-yl)styryl)-7-chloroquinoline](/img/structure/B586295.png)


![(S)-N,N-Diisopropyl-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine](/img/structure/B586307.png)



